molecular formula C10H8N2O B1367483 1-phenyl-1H-imidazole-4-carbaldehyde CAS No. 88091-36-5

1-phenyl-1H-imidazole-4-carbaldehyde

Cat. No. B1367483
CAS RN: 88091-36-5
M. Wt: 172.18 g/mol
InChI Key: RLNYMPCRDXBYPJ-UHFFFAOYSA-N
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Description

“1-phenyl-1H-imidazole-4-carbaldehyde” is a chemical compound with the CAS Number: 88091-36-5 . It has a molecular weight of 172.19 and its IUPAC name is 1-phenyl-1H-imidazole-4-carbaldehyde . It is a powder at room temperature .


Synthesis Analysis

While specific synthesis methods for “1-phenyl-1H-imidazole-4-carbaldehyde” were not found, imidazoles in general are known to be synthesized via a variety of methods . For instance, one method involves the cyclization of amido-nitriles . The reaction conditions are mild enough for the inclusion of a variety of functional groups including arylhalides as well as aromatic and saturated heterocycles .


Molecular Structure Analysis

The molecular structure of “1-phenyl-1H-imidazole-4-carbaldehyde” consists of an imidazole ring attached to a phenyl group and a carbaldehyde group . The InChI code for this compound is 1S/C10H8N2O/c13-7-9-6-12 (8-11-9)10-4-2-1-3-5-10/h1-8H .


Chemical Reactions Analysis

In organic synthesis, “1H-Imidazole-4-carbaldehyde” serves as a key building block for the preparation of diverse heterocyclic compounds and pharmaceutical intermediates . Its reactivity as an aldehyde and its imidazole ring make it a valuable precursor in the synthesis of complex organic molecules .


Physical And Chemical Properties Analysis

“1-phenyl-1H-imidazole-4-carbaldehyde” is a powder at room temperature . It has a melting point of 129-130 degrees Celsius .

Scientific Research Applications

Synthesis and Complexation Studies

1-Phenyl-1H-imidazole-4-carbaldehyde has been utilized in the synthesis of new chiral and achiral imines and bisimines. These compounds were synthesized through condensation processes with various amines and characterized by spectroscopic methods. Additionally, the stability constants of Cu(II) complexes of selected imines/bisimines were determined, highlighting their potential in complexation studies (Pařík & Chlupatý, 2014).

Antioxidant and Anti-Inflammatory Properties

Research on derivatives of 1-Phenyl-1H-imidazole-4-carbaldehyde, specifically 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde, demonstrated significant antioxidant and anti-inflammatory activities. These derivatives were synthesized and characterized through various spectroscopic techniques and evaluated for their biological activities, revealing their potential for medicinal applications (Sudha, Subbaiah, & Mahalakshmi, 2021).

Catalytic Applications

The compound has been a part of studies involving copper-catalyzed oxidative coupling reactions. Specifically, the synthesis of 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes through copper-catalyzed oxidative coupling of amidines and α,β-unsaturated aldehydes showcases its role in facilitating complex organic reactions (Li et al., 2015).

Building Blocks in Medical Chemistry

4-Methyl-5-imidazole carbaldehyde derivatives, starting from 4-methyl-1H-imidazole-5-carbaldehyde (a related compound), have been synthesized for use as building blocks in medical chemistry. These derivatives have potential biological activities, emphasizing their importance in drug development and pharmaceutical research (Orhan et al., 2019).

Spectroscopic Characterization

Research on 2-phenyl substituted imidazoles, which include 2-phenyl-1H-imidazole-4-carbaldehydes, focused on their spectroscopic characterization, especially under the challenge of tautomerization. Using 13C CP-MAS NMR and other spectroscopic methods, the study provided insights into the structural description of these compounds, which is critical for their application in various scientific fields (Burdzhiev et al., 2020).

Antimicrobial Activity

A study synthesized Schiff bases of chitosan using derivatives of 1-phenyl-1H-imidazole-4-carbaldehyde and evaluated their antimicrobial activity against various bacteria and fungi. The results indicated that the antimicrobial activity was dependent on the type of the Schiff base moiety, suggesting their potential use in antibacterial and antifungal applications (Hamed et al., 2020).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501

properties

IUPAC Name

1-phenylimidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-7-9-6-12(8-11-9)10-4-2-1-3-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNYMPCRDXBYPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60539427
Record name 1-Phenyl-1H-imidazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60539427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-1H-imidazole-4-carbaldehyde

CAS RN

88091-36-5
Record name 1-Phenyl-1H-imidazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60539427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenyl-1H-imidazole-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Fingerhut - 2017 - opus4.kobv.de
The thesis consists of three independent research topics: Chapter 1: Non-heme Iron Catalyzed Epoxidation of Olefins Chiral terminal epoxides are valuable subunits in bioactive …
Number of citations: 3 opus4.kobv.de

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